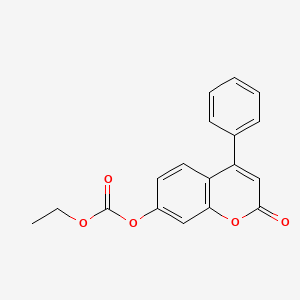
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi and disrupt their cell membranes.
Advantages and Limitations for Lab Experiments
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other fields such as neurodegenerative diseases and cardiovascular disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide derivatives with improved solubility and reduced toxicity could lead to the development of novel therapeutic agents.
Synthesis Methods
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Scientific Research Applications
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and microbial infections. In cancer research, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has also demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
properties
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-13(11)10-16-22(20,21)14-8-7-12(2)15(9-14)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJIKRNRUKNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)


![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)